molecular formula C28H22P2S B14311912 Phosphine, 2,5-thiophenediylbis[diphenyl- CAS No. 109828-60-6

Phosphine, 2,5-thiophenediylbis[diphenyl-

Cat. No.: B14311912
CAS No.: 109828-60-6
M. Wt: 452.5 g/mol
InChI Key: SFXMOXUVUAEIOF-UHFFFAOYSA-N
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Description

Phosphine, 2,5-thiophenediylbis[diphenyl- is a complex organophosphorus compound It is characterized by the presence of a thiophene ring substituted with diphenylphosphine groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, 2,5-thiophenediylbis[diphenyl- typically involves the reaction of thiophene derivatives with diphenylphosphine. One common method is the reaction of 2,5-dibromothiophene with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction conditions often include elevated temperatures and the use of a base such as potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of Phosphine, 2,5-thiophenediylbis[diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphine, 2,5-thiophenediylbis[diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphine, 2,5-thiophenediylbis[diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.

    Biology: Investigated for its potential use in biological systems as a probe or a drug delivery agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Phosphine, 2,5-thiophenediylbis[diphenyl- involves its ability to coordinate with metal centers and participate in redox reactions. The diphenylphosphine groups can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The thiophene ring can also participate in π-π interactions and electron transfer processes, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, 2,5-thiophenediylbis[diphenyl- is unique due to the presence of the thiophene ring, which imparts additional electronic and steric properties. This makes it more versatile in forming complexes with metals and participating in various chemical reactions compared to its simpler analogs .

Properties

CAS No.

109828-60-6

Molecular Formula

C28H22P2S

Molecular Weight

452.5 g/mol

IUPAC Name

(5-diphenylphosphanylthiophen-2-yl)-diphenylphosphane

InChI

InChI=1S/C28H22P2S/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-22-28(31-27)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

SFXMOXUVUAEIOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(S3)P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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